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Compound of Interest

2-Methyl-3-nitropyridine
Compound Name:

hydrochloride
CAS No.: 63585-69-3
Cat. No.: B1585999

Get Quote

\\

Compound Profile & Structural Context[1][2][3][4][5]
[6][7][8]

2-Methyl-3-nitropyridine is an electron-deficient heteroaromatic system.[1] The introduction of

the hydrochloride salt form is a critical step in drug development to enhance aqueous solubility
and crystalline stability.

Physicochemical Identity
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Property

Data

IUPAC Name

2-Methyl-3-nitropyridine hydrochloride

Free Base CAS

18699-48-8

Molecular Formula

CeHeN202[1][2][3][4] - HCI

Molecular Weight 174.59 g/mol (Salt); 138.12 g/mol (Free Base)
Hygroscopic, off-white to pale yellow crystalline
Appearance )
solid
N High in DMSO, Methanol, Water; Low in non-
Solubility

polar solvents (Hexanes)

Synthesis & Salt Formation Workflow

The hydrochloride salt is typically generated in situ or isolated via precipitation to prevent the

volatility associated with the free base.
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Figure 1: Synthetic route from chloronitropyridine precursors to the hydrochloride salt.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][5][8][12]

The protonation of the pyridine nitrogen induces significant deshielding effects (downfield
shifts) compared to the free base. The data below contrasts the literature values of the free
base with the characteristic shifts of the hydrochloride salt.

H NMR Data (400 MHz, DMSO-de)

Solvent Choice: DMSO-ds is preferred over CDCIs for the salt form to ensure complete
solubility and prevent aggregation.[1]
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ring
electron
deficiency.

[1]

Mechanistic Insight: The formation of the pyridinium cation pulls electron density from the ring.
This effect is most pronounced at the H-6 position (adjacent to nitrogen) and the methyl group
(hyperconjugation reduced by electron-poor ring).[1] The coupling constants (ngcontent-ng-
c3230145110=""_nghost-ng-c1768664871="" class="inline ng-star-inserted">

) remain largely consistent between free base and salt forms.

C NMR Data (100 MHz, DMSO-de)

e C-2 (Quaternary): ~155 ppm (Shifted downfield by N*).[1]

C-6 (CH): ~152 ppm.[1]

C-4 (CH): ~135 ppm.[1][2]

C-3 (C-NO2): ~145 ppm.[1]

C-5 (CH): ~124 ppm.[1]

Methyl (-CHs): ~23-25 ppm.[1]

Mass Spectrometry (MS)[1][13][14]

Mass spectrometry is the primary method for confirming molecular weight.[1] For the
hydrochloride salt, Electrospray lonization (ESI) in Positive mode is the standard.[1]

lonization Characteristics[1]

e Technique: ESI-MS (Positive Mode) or GC-MS (requires free-basing in injector).[1]
e Observed lon: The HCI salt dissociates in the LC-MS mobile phase.[1]

o [M+H]*: m/z 139.05 (Base Peak).[1]
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o [M+Na]*: m/z 161.03 (Common adduct).[1]

Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the aromatic ring and the lability of
the nitro group.

[M+H]+

m/z 139

Loss of NO2
(-46 Da)

Nitro-Nitrite
earrangement

[M - NO2J+ [M - OH]+

[M - NO2 - HCN]J+
m/z 66

Click to download full resolution via product page

Figure 2: ESI-MS/MS fragmentation logic. The loss of the nitro group (m/z 139

93) is the primary diagnostic transition.

Infrared (IR) Spectroscopy[1][15]

IR analysis of the hydrochloride salt differs significantly from the free base due to the presence
of the N-H bond and crystal lattice effects.
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Wavenumber

Functional Group Intensity Assignment
(cm™)
Pyridinium N-H*
N-H Stretch 2400 - 3000 Broad, Strong stretching (diagnostic
for salt).[1]
. Nitro group
NOz Asymmetric 1530 - 1550 Strong )
asymmetric stretch.[1]
] Nitro group symmetric
NO2 Symmetric 1340 - 1360 Strong
stretch.[1]
) Pyridine ring skeletal
C=C/C=N 1600 - 1620 Medium o
vibrations.[1]
Aromatic C-H stretch
C-H (Aromatic) 3050 - 3100 Weak (often obscured by N-

H broadness).[1]

Critical Note: The broad band between 2400 and 3000 cm~? (often called the "ammonium

band") is the definitive confirmation of the hydrochloride salt formation, distinguishing it from

the free base.

Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these standardized preparation methods.

NMR Sample Preparation (Salt)

e Drying: Dry the hydrochloride salt in a vacuum desiccator over P20s for 4 hours to remove

lattice water (water peak in DMSO appears at 3.33 ppm and can obscure signals).

¢ Solvent: Use 0.6 mL of DMSO-ds (99.9% D).[1] Avoid CDClIs due to poor solubility of the

ionic salt.[1]

e Concentration: Prepare a 10-15 mg/mL solution.
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e Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the
quaternary carbons if running

C.

LC-MS Method[1]

» Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 5 minutes (C18 Column).

Detection: UV at 254 nm (aromatic) and MSD (ESI Positive).

Note: The chloride counter-ion is transparent in UV and ESI+; you are detecting the cation.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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